Dihydrofolate Reductase (DHFR) Inhibition: 5-Methoxyisofraxidin vs. Class Baseline
5-Methoxyisofraxidin demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 of 6.10 nM, a value that positions it among high-affinity DHFR ligands. DHFR inhibition is a validated anticancer and antimicrobial mechanism, and the potency observed here distinguishes it from less active coumarin-class analogs [1]. Direct comparative data against isofraxidin or fraxidin in the same DHFR assay are not available in the same study; however, cross-study comparison with methotrexate (typical IC50 ~20-40 nM for human DHFR) suggests 5-Methoxyisofraxidin achieves comparable or superior target engagement [2].
| Evidence Dimension | Human DHFR inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6.10 nM |
| Comparator Or Baseline | No direct intra-assay comparator available; class baseline methotrexate IC50 ~20-40 nM for human DHFR |
| Quantified Difference | ~3- to 6.5-fold lower IC50 relative to methotrexate baseline (cross-study) |
| Conditions | Recombinant human DHFR; UV-Vis spectrophotometric assay measuring NADPH oxidation at 340 nm, 37°C, 6 min |
Why This Matters
For oncology or antimicrobial screening programs requiring DHFR-targeted tool compounds, this potency level justifies selecting 5-Methoxyisofraxidin over untested methoxy-coumarins.
- [1] BindingDB. BDBM50236323 / CHEMBL4070144. Affinity Data: IC50 6.10 nM for recombinant human DHFR. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236323 View Source
- [2] Schweitzer BI, et al. Dihydrofolate reductase as a therapeutic target. FASEB J. 1990;4(8):2441-2452. (Methotrexate IC50 baseline reference) View Source
